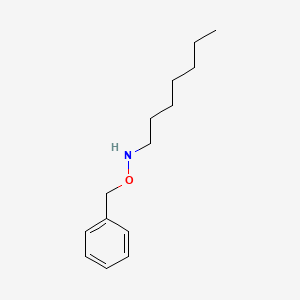

(Benzyloxy)(heptyl)amine

Número de catálogo B3082291

Peso molecular: 221.34 g/mol

Clave InChI: AHCLVGDXHXJUJU-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04987253

Procedure details

O-Benzylhydroxylamine hydrochloride (1a) (13.37 g, 83.74 mmol) was dissolved in 31 mL of methanol and 14 mL of water at 0° C. and the apparent pH adjusted to 4.7 using 6N potassium hydroxide. Heptanal (10.2 mL, 76 mmol) was added, and the pH was maintained at 4.7 while the reaction warmed to room temperature. After the pH change stabilized, the mixture was again cooled to 0° C. and 3.54 g (56.31 mmol) of sodium cyanoborohydride was added. The pH was then lowered to just below 3 and maintained there by the addition of 2N hydrogen chloride in methanol. When the pH change had stabilized, the solution was stirred at pH 3 for 3 h at room temperature. The mixture was then poured into ether (100 mL) and brine (50 mL), and enough 6N potassium hydroxide was added to bring the pH to 9. The aqueous layer was extracted with ether (3×50 mL) and the ether solutions were combined and dried over magnesium sulfate. The solvents were then removed, and the resulting oil distilled at 110°-112° C. (0.1 mm) to give 3.6 g (22%) of (3a): 1H NMR (CDCl3): δ 0.7-1.05 (m, 3H), 1.05-1.73 (m, 10H), 2.92 (t, 2H), 4.7 (s, 2H), 5.3-5.7 (m, 1H), 7.4 (s, 5H): HRMS calcd. for C14H23NO: 221.1778. Found: 221.1721.

Name

brine

Quantity

50 mL

Type

solvent

Reaction Step One

Name

O-Benzylhydroxylamine hydrochloride

Quantity

13.37 g

Type

reactant

Reaction Step Three

Name

Yield

22%

Identifiers

|

REACTION_CXSMILES

|

Cl.[CH2:2]([O:9][NH2:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[K+].[CH:13](=O)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].C([BH3-])#N.[Na+].Cl>CO.[Cl-].[Na+].O.CCOCC.O>[CH2:2]([O:9][NH:10][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,2.3,5.6,9.10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

brine

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Na+].O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

14 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

O-Benzylhydroxylamine hydrochloride

|

|

Quantity

|

13.37 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C(C1=CC=CC=C1)ON

|

|

Name

|

|

|

Quantity

|

31 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

10.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC)=O

|

Step Six

|

Name

|

|

|

Quantity

|

3.54 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[BH3-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the solution was stirred at pH 3 for 3 h at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the pH was maintained at 4.7 while the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was again cooled to 0° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with ether (3×50 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvents were then removed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the resulting oil distilled at 110°-112° C. (0.1 mm)

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)ONCCCCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.6 g | |

| YIELD: PERCENTYIELD | 22% | |

| YIELD: CALCULATEDPERCENTYIELD | 21.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |